molecular formula C19H15NaO4 B6593626 Warfarin sodium CAS No. 67430-45-9

Warfarin sodium

カタログ番号: B6593626
CAS番号: 67430-45-9
分子量: 330.3 g/mol
InChIキー: KYITYFHKDODNCQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

Target of Action

Warfarin sodium primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the body .

Mode of Action

This compound acts as an antagonist to vitamin K . It inhibits the function of VKORC1, thereby blocking the recycling of vitamin K in the body . This inhibition prevents the synthesis of biologically active forms of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X, and the anticoagulant proteins C and S .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting VKORC1, this compound disrupts the vitamin K cycle, leading to a reduction in the gamma-carboxylation of vitamin K-dependent coagulation factors . This prevents these factors from binding to phospholipid membranes, which is necessary for their hemostatic function .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

The primary result of this compound’s action is a reduction in blood clotting . By inhibiting the synthesis of vitamin K-dependent clotting factors, this compound decreases the blood’s ability to form clots . This makes it an effective treatment for conditions that are characterized by an increased risk of blood clot formation, such as venous thromboembolism and atrial fibrillation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the patient’s physical condition, diet, concomitant medications, and genetic factors . For example, certain foods rich in vitamin K can decrease the effectiveness of this compound, while some medications can interact with this compound and alter its anticoagulant effect . Genetic variations, particularly in the genes encoding for the enzymes involved in the metabolism of warfarin, can also significantly influence the drug’s effect .

Safety and Hazards

Warfarin can sometimes cause serious side effects, such as heavy bleeding . This is because warfarin interferes with the formation of blood clots. It’s important to have regular health checkups if you take the medicine . Since this drug can be absorbed through the skin and lungs and may harm an unborn baby, women who are pregnant or who may become pregnant should not handle this medication or breathe the dust from the tablets .

将来の方向性

Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed . Genetic-guided warfarin dosing is the most precise method, but not the most widespread . The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial .

生化学分析

Biochemical Properties

Warfarin sodium plays a significant role in biochemical reactions. It inhibits vitamin-K dependent synthesis of biologically active forms of various clotting factors, including factors II, VII, IX, and X . This interaction with enzymes and proteins affects the coagulation cascade, altering the blood’s ability to form clots .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the coagulation cascade, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect endothelial cells by reducing the formation of blood clots, thereby influencing blood flow and nutrient supply to tissues .

Molecular Mechanism

The mechanism of action of this compound is primarily through its interaction with the enzyme vitamin K epoxide reductase. This enzyme is responsible for reactivating vitamin K1. This compound blocks this enzyme, leading to a decrease in the active form of vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the blood’s ability to clot .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has a narrow therapeutic index, wide inter-patient dosing variability, and requires frequent monitoring of the intensity of anticoagulation effect using the international normalized ratio (INR) . The effects of this compound may be reversed with phytomenadione (vitamin K1), fresh frozen plasma, or prothrombin complex concentrate .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses (10−4 to 10−5M), this compound does not inhibit cell growth, but at high doses (10−3 to 10−2M), it inhibits both cell growth and cellular adherence . Toxic consumption in dogs and cats has been associated with doses of 5-50 mg/kg .

Metabolic Pathways

This compound is involved in the coagulation cascade metabolic pathway. It interacts with the enzyme vitamin K epoxide reductase, which is involved in the reactivation of vitamin K1 . By inhibiting this enzyme, this compound disrupts the coagulation cascade, affecting the production of clotting factors II, VII, IX, and X .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is heavily bound to the plasma protein albumin, which leads to its relatively low volume of distribution . It is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with enzymes in the endoplasmic reticulum, where vitamin K epoxide reductase is located .

準備方法

Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone in the presence of a base, followed by the addition of sodium hydroxide to form the sodium salt . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 25-50°C.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction mixture is carefully monitored for pH and temperature to ensure consistent product quality. The final product is then purified through crystallization and filtration techniques .

化学反応の分析

Types of Reactions: Warfarin sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of this compound, which can have different pharmacological properties .

特性

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITYFHKDODNCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035010
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

129-06-6, 5543-79-3
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Warfarin sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WARFARIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Warfarin sodium
Reactant of Route 2
Reactant of Route 2
Warfarin sodium
Reactant of Route 3
Warfarin sodium
Reactant of Route 4
Reactant of Route 4
Warfarin sodium
Reactant of Route 5
Warfarin sodium
Reactant of Route 6
Warfarin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。